1-(dimethylphosphoryl)-3-ethynylbenzene
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Overview
Description
1-(Dimethylphosphoryl)-3-ethynylbenzene is an organic compound characterized by the presence of a dimethylphosphoryl group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethylphosphoryl)-3-ethynylbenzene typically involves the introduction of the dimethylphosphoryl group and the ethynyl group onto the benzene ring. One common method involves the reaction of 3-bromo-1-ethynylbenzene with dimethylphosphine oxide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylphosphoryl)-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 1-(dimethylphosphoryl)-3-ethylbenzene.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 1-(dimethylphosphoryl)-3-ethynylbenzaldehyde.
Reduction: Formation of 1-(dimethylphosphoryl)-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Dimethylphosphoryl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(dimethylphosphoryl)-3-ethynylbenzene exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dimethylphosphoryl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Dimethylphosphoryl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(Dimethylphosphoryl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(Dimethylphosphoryl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness: 1-(Dimethylphosphoryl)-3-ethynylbenzene is unique due to the specific positioning of the ethynyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2287286-68-2 |
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Molecular Formula |
C10H11OP |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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